molecular formula C8H5BrFN B1375530 3-(Bromomethyl)-2-fluorobenzonitrile CAS No. 1246527-18-3

3-(Bromomethyl)-2-fluorobenzonitrile

Cat. No. B1375530
CAS RN: 1246527-18-3
M. Wt: 214.03 g/mol
InChI Key: WPLJIURLNNOZJL-UHFFFAOYSA-N
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Description

3-(Bromomethyl)-2-fluorobenzonitrile, also known as BMFB, is an organofluorine compound used in various scientific research applications. It is a fluorinated benzonitrile derivative that has been used in a variety of synthetic organic chemistry techniques and processes, such as in the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. BMFB has been found to possess a wide range of biological activities, such as antifungal, antiviral, and insecticidal properties. The mechanism of action of BMFB is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. In addition, BMFB has been used in a number of laboratory experiments to study its biochemical and physiological effects.

Scientific Research Applications

Synthesis of PET Radioligand Precursors

3-(Bromomethyl)-2-fluorobenzonitrile has been utilized in the synthesis of precursors for PET (Positron Emission Tomography) radioligands. An example is its use in the efficient synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, which serves as a precursor for [18F]SP203, a PET radioligand. This synthesis employs Sonogashira coupling and has been optimized for higher yield (Gopinathan et al., 2009).

Halodeboronation Studies

The compound has also been pivotal in halodeboronation studies. For example, a scalable synthesis of 2-bromo-3-fluorobenzonitrile, developed via NaOMe-catalyzed bromodeboronation of 2-cyano-6-fluorophenylboronic acid, demonstrated the generality of this transformation across various aryl boronic acids, producing aryl bromides and chlorides efficiently (Szumigala et al., 2004).

Synthesis of Fluorobenzoic Acids

In the synthesis of 3-Bromo-2-fluorobenzoic acid, 3-(Bromomethyl)-2-fluorobenzonitrile serves as an intermediate. The synthesis involves bromination, hydrolysis, diazotization, and deamination under optimized conditions, showcasing its versatility in creating complex chemical structures (Zhou Peng-peng, 2013).

Structural and Electronic Property Analysis

The compound has been the subject of studies aimed at understanding the structural and electronic properties of monofluorobenzonitriles. For instance, investigations into the standard molar enthalpies of formation, vapor pressures, and UV-vis spectroscopy studies of 3-fluorobenzonitrile isomers have provided insights into their thermochemical and electronic characteristics (Ribeiro da Silva et al., 2012).

Microwave-Assisted Synthesis

A microwave-assisted, fluorous synthetic route to certain benzisoxazoles and benzoxazines has been developed using 2-fluorobenzonitrile or 2-(bromomethyl)benzonitrile. This demonstrates the application of 3-(Bromomethyl)-2-fluorobenzonitrile in facilitating efficient and environmentally friendly synthetic methods (Ang et al., 2013).

properties

IUPAC Name

3-(bromomethyl)-2-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c9-4-6-2-1-3-7(5-11)8(6)10/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPLJIURLNNOZJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)C#N)F)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246527-18-3
Record name 3-(bromomethyl)-2-fluorobenzonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 2-fluoro-3-methylbenzonitrile (200 mg, 1.5 mmol) in 1,2-dichloroethane (30 ml) was added NBS (266 mg, 1.49 mmol) and AIBN (29 mg, 0.15 mmol) at RT. The reaction mixture was then heated to 80° C., and the reaction mixture was stirred for 2 h. After complete consumption of the starting material (by TLC), the reaction mixture was cooled to RT. The volatiles were removed under reduced pressure to obtain the crude material. Purification by silica gel column chromatography eluting with 2-3% EtOAc/hexane afforded compound I-6 (250 mg, 1.15 mmol, 78%) as colorless liquid. 1H NMR (500 MHz, CDCl3): δ 7.69-7.65 (m, 1H), 7.62-7.58 (m, 1H), 7.28-7.25 (m, 1H), 4.50 (s, 2H).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
266 mg
Type
reactant
Reaction Step One
Name
Quantity
29 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

NBS (1.729 g, 9.71 mmol) was added to a solution of 2-fluoro-3-methylbenzonitrile (1.25 g, 9.25 mmol) in acetonitrile (25 mL). The obtained mixture was refluxed, and then benzoic peroxyanhydride (0.045 g, 0.18 mmol) was added. The reaction mixture was refluxed overnight, then cooled to r.t. and water was added. The aqueous phase was discarded and the organic phase was dried over MgSO4 and concentrated. The crude product was purified by flash chromatography using a gradient of EtOAc in heptane as eluent to give the title compound (1.39 g, 70% yield): 1H NMR (500 MHz, DMSO-d6) δ ppm 4.75 (s, 2 H) 7.43 (t, 1 H) 7.93 (t, 2 H); MS (EI) m/z 213 M+.
Name
Quantity
1.729 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.045 g
Type
catalyst
Reaction Step Three
Yield
70%

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